molecular formula C4H4IN3O2 B2696020 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1515530-54-7

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2696020
CAS No.: 1515530-54-7
M. Wt: 252.999
InChI Key: DGJGEMMKTVKZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid: is a heterocyclic compound featuring a triazole ring substituted with an iodine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by iodination.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often emphasize atom economy, selectivity, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .

Industry: The compound is utilized in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • (3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
  • (3-chloro-1H-1,2,4-triazol-1-yl)acetic acid

Uniqueness: The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid distinguishes it from other similar compounds. Iodine’s larger atomic size and unique electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2-(3-iodo-1,2,4-triazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJGEMMKTVKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.